molecular formula C8H15NS B13169646 7-Methyl-1-thia-4-azaspiro[4.4]nonane

7-Methyl-1-thia-4-azaspiro[4.4]nonane

Cat. No.: B13169646
M. Wt: 157.28 g/mol
InChI Key: JNTNDRAGKGRIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1-thia-4-azaspiro[4.4]nonane (CAS 1519228-56-8) is a spirocyclic compound of interest in pharmaceutical research and development. This chemical serves as a versatile synthetic building block, with a molecular formula of C8H15NS and a molecular weight of 157.28 . Spirocyclic scaffolds, such as this one, are highly valued in drug design for their inherent three-dimensionality and structural novelty. Incorporating spirocyclic motifs into molecules can lead to tighter and more selective binding to biological targets, improved solubility, and enhanced metabolic stability . Research on analogous 1-thia-4-azaspiro[4.4]nonane structures has demonstrated their utility as key precursors in developing potent bioactive molecules. For instance, such spirocyclic frameworks have been successfully used to create novel compounds exhibiting promising dual inhibitory activity against kinases like EGFR and BRAFV600E, which are important targets in cancer research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

8-methyl-1-thia-4-azaspiro[4.4]nonane

InChI

InChI=1S/C8H15NS/c1-7-2-3-8(6-7)9-4-5-10-8/h7,9H,2-6H2,1H3

InChI Key

JNTNDRAGKGRIHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)NCCS2

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Thiazolidine Cyclization

This method adapts protocols for structurally related spirothiazolidines, leveraging condensation between cysteine derivatives and cyclic ketones:

Reagents and Conditions

  • Starting materials :
    • L-cysteine methyl ester hydrochloride
    • Cyclopentanone (or analogous cyclic ketone)
    • Acyl chloride (e.g., dichloroacetyl chloride)
  • Solvent : Toluene (optimal for yield)
  • Base : Triethylamine (Et₃N)
  • Temperature : 65°C (cyclization step)
  • Reaction time : 6–8 hours

Procedure

  • Cyclopentanone reacts with L-cysteine methyl ester hydrochloride under nitrogen, forming the thiazolidine core.
  • In situ acylation introduces the methyl group at position 7 via dichloroacetyl chloride.
  • Purification via column chromatography yields the spirocyclic product.

Key Findings

  • Toluene outperforms CH₂Cl₂, THF, and CHCl₃ in yield (72–85% vs. 50–65%).
  • Elevated temperatures (65°C) enhance cyclization efficiency.

Radical Bicyclization Approach

Adapted from radical-mediated spirocyclization strategies for azaspiro systems:

Parameter Details
Catalyst AIBN (azobisisobutyronitrile)
Radical initiator Tributyltin hydride (Bu₃SnH)
Solvent Benzene
Temperature 80–100°C
Yield 37–50%

Mechanistic Insight
The reaction proceeds through a tin-mediated hydrogen-atom transfer (HAT), enabling selective formation of the spiro junction.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
One-Pot Cyclization High atom economy; scalable Requires stringent anhydrous conditions
Radical Bicyclization Tolerates diverse substituents Moderate yields; toxic reagents

Structural Validation and Characterization

Post-synthesis analysis employs:

Industrial-Scale Optimization

For bulk production:

Challenges and Research Gaps

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-thia-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0°C to 25°C.

    Reduction: Lithium aluminum hydride; reaction temperature-78°C to room temperature.

    Substitution: Alkyl halides, acyl chlorides; reaction temperature0°C to 50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

7-Methyl-1-thia-4-azaspiro[4

Mechanism of Action

The mechanism by which 7-Methyl-1-thia-4-azaspiro[4.4]nonane exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s spirocyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Heteroatoms/Substituents Key Structural Features References
7-Methyl-1-thia-4-azaspiro[4.4]nonane 1 S, 1 N, 7-CH₃ Spiro[4.4] backbone with methyl substitution
2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonane 1 S, 1 N, 2,2,3-CH₃ Additional methyl groups at positions 2 and 3
2,7-Diazaspiro[4.4]nonane derivatives 2 N atoms Dual nitrogen sites for receptor binding
1-Oxa-4-azaspiro[4.4]nonane 1 O, 1 N Oxygen substitution alters polarity
7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide S in sulfone form (SO₂) Sulfone group enhances metabolic stability

Key Observations :

  • Heteroatom Effects: Sulfur (thia) and nitrogen (aza) atoms modulate electronic properties and hydrogen-bonding capacity. Sulfones (e.g., 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide) exhibit enhanced stability compared to thioethers .

Pharmacological Activity

Key Observations :

  • Antimicrobial Activity: 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives show efficacy against both Gram-positive and Gram-negative pathogens, likely due to dual antioxidant and membrane-disruptive mechanisms .

Key Observations :

  • Microwave Synthesis : Accelerates reaction times for urea-linked spirocycles (e.g., 2,7-diazaspiro derivatives) .
  • Spirocyclization : Use of sulfonyl chlorides (e.g., methanesulfonyl chloride) facilitates ring closure in thia-azaspiro systems .

Biological Activity

7-Methyl-1-thia-4-azaspiro[4.4]nonane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a sulfur atom and a nitrogen atom, which contribute to its chemical reactivity and biological properties. The methyl substitution at the 7-position enhances lipophilicity, potentially improving cellular membrane permeability and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : A thiol reacts with an aziridine derivative.
  • Catalysts : Commonly sodium hydride or potassium tert-butoxide.
  • Conditions : Reaction temperatures maintained between 0°C and 25°C for optimal yield.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Various derivatives of spirocyclic compounds have shown effectiveness against bacterial strains, suggesting that this compound may also possess similar properties. For instance, studies have demonstrated that modifications in the spirocyclic structure can enhance antimicrobial efficacy, making it a candidate for further exploration in drug development .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In particular, derivatives such as 6b and 7b have shown significant inhibition of the epidermal growth factor receptor (EGFR) with IC50 values of 84 nM and 78 nM, respectively. These compounds were also tested on the Panc-1 pancreatic cancer cell line, where they activated caspase-3, indicating induction of apoptosis. The highest active substance (7b) caused a notable increase in caspase-3 protein levels compared to controls .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus modulating enzymatic functions.
  • Cellular Interaction : Its spirocyclic structure allows for fitting into unique binding pockets within proteins, enhancing specificity and potency against targets involved in cancer progression and microbial resistance .

Study on Anticancer Activity

In a study focusing on the anticancer potential of various spirocyclic compounds:

CompoundIC50 (nM)Caspase-3 Activation (pg/mL)
6b84487.50 ± 4
7b78544.50 ± 5
Control-503.00 ± 4

This data illustrates the effectiveness of these compounds in inducing apoptosis in cancer cells, highlighting the therapeutic potential of spirocyclic structures in oncology .

Comparison with Related Compounds

When compared to similar compounds such as 1-thia-4-azaspiro[4.4]nonane hydrochloride , the unique methyl substitution in this compound is crucial for enhancing its biological activity, particularly regarding lipophilicity and cellular uptake capabilities.

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